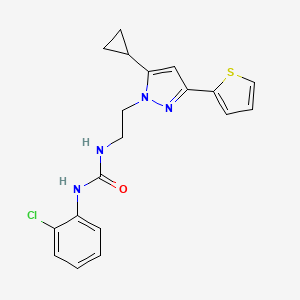

1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

The compound 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a 2-chlorophenyl group and a substituted pyrazole-thiophene moiety. Its structure includes:

- A urea backbone (-NH-CO-NH-), a common pharmacophore in medicinal chemistry.

- A 2-chlorophenyl group at the N1 position, contributing electron-withdrawing effects and steric bulk.

- A pyrazole ring substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a cyclopropyl group, linked via an ethyl chain to the urea.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4OS/c20-14-4-1-2-5-15(14)22-19(25)21-9-10-24-17(13-7-8-13)12-16(23-24)18-6-3-11-26-18/h1-6,11-13H,7-10H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICADKRLWJQOJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, with a CAS number of 2034506-99-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, underscoring its significance in drug discovery.

- Molecular Formula : C₁₉H₁₉ClN₄OS

- Molecular Weight : 386.9 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its unique structural features, particularly the thiourea and pyrazole moieties. These functional groups are known for their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiourea and pyrazole derivatives often demonstrate significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound is supported by studies that show its ability to inhibit cell proliferation in cancer cell lines. For example, related compounds have been tested against MCF-7 breast cancer cells, demonstrating an increase in apoptotic markers such as caspase-3 cleavage and p53 expression . The structure–activity relationship (SAR) studies suggest that modifications to the thiourea moiety enhance anticancer activity.

Anti-inflammatory Effects

Compounds with similar structures have also been noted for their anti-inflammatory properties. The presence of the thiourea group allows for interactions that can modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Case Studies

Recent studies have explored the biological activity of related thiourea derivatives:

- Study on Antimicrobial Activity :

- Anticancer Activity Evaluation :

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing thiophene and pyrazole structures. These compounds have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |

|---|---|---|

| 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea | 12 | Staphylococcus aureus |

| Chloramphenicol | 20 | Staphylococcus aureus |

| Ciprofloxacin | 10 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that the tested compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, demonstrating its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: U937 Cell Line

In a comparative study, the compound exhibited an IC50 value of 15.50 μM against U937 cells, which was more effective than doxorubicin (IC50 = 18.00 μM). This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or apoptosis pathways.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| U937 | 15.50 | Doxorubicin | 18.00 |

| THP-1 | >50 | Etoposide | 17.94 |

The biological activity can be attributed to its ability to interact with specific biological targets, particularly those involved in cancer progression and microbial resistance.

Enzyme Inhibition

Compounds similar to this compound have been shown to inhibit critical enzymes such as carbonic anhydrases and DNA gyrases. These enzymes are crucial for bacterial survival and cancer cell proliferation.

Agricultural Applications

In addition to its pharmaceutical applications, this compound may also serve as a plant growth regulator. Research indicates that compounds with similar structures can enhance plant growth by modulating hormonal pathways or acting as herbicides.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and structurally related urea derivatives:

Key Observations:

Pyrazole Substitution: The target compound’s pyrazole has cyclopropyl and thiophen-2-yl groups, enhancing steric bulk and electronic diversity compared to Compound A and B, which have unsubstituted pyrazoles .

Aromatic Ring Effects :

- The 2-chlorophenyl group (target and Compound A) introduces moderate electron-withdrawing effects, while 2-trifluoromethylphenyl (Compound B) provides stronger electron withdrawal and higher metabolic stability .

- Compound C replaces pyrazole with a thiadiazole ring, which is more electron-deficient and may alter binding specificity .

Molecular Weight :

- The target compound’s higher molecular weight (~391.9 vs. 346.8–380.4) suggests increased complexity, which could influence solubility and pharmacokinetics.

Electronic and Steric Implications

- Thiophene Position :

- Cyclopropyl vs. In contrast, the trifluoromethyl group in Compound B increases hydrophobicity and resistance to oxidative metabolism .

Preparation Methods

Cyclocondensation for Pyrazole Formation

The pyrazole ring is constructed via cyclocondensation of a 1,3-diketone with hydrazine derivatives. For 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole:

Step 1: Preparation of 1-(Thiophen-2-yl)-3-cyclopropylpropane-1,3-dione

- Reactants : Thiophene-2-carboxylic acid chloride and cyclopropanecarbonyl chloride under Friedel-Crafts acylation conditions.

- Conditions : AlCl₃ (1.2 eq), dichloromethane, 0°C to reflux (24 h).

- Yield : 68–72% after silica gel chromatography.

Step 2: Cyclocondensation with Hydrazine

- Reactants : 1-(Thiophen-2-yl)-3-cyclopropylpropane-1,3-dione (1 eq) and hydrazine hydrate (1.2 eq).

- Conditions : Ethanol, reflux (6 h), acid catalysis (HCl, 0.1 eq).

- Yield : 85–90%.

- Regioselectivity : Controlled by steric effects, favoring 3-thiophen-2-yl substitution.

Functionalization of the Pyrazole Core

N-Alkylation to Install Ethylamine Linker

Step 1: Synthesis of 2-Bromoethylpyrazole

- Reactants : 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole (1 eq) and 1,2-dibromoethane (2 eq).

- Conditions : K₂CO₃ (3 eq), DMF, 80°C (12 h).

- Yield : 78%.

Step 2: Azide Formation and Reduction

- Reactants : 2-Bromoethylpyrazole (1 eq) and NaN₃ (3 eq).

- Conditions : DMF, 60°C (4 h), followed by Staudinger reduction (PPh₃, THF/H₂O).

- Yield : 65% over two steps.

Urea Linkage Formation

Coupling of 2-Chlorophenyl Isocyanate with Pyrazole-Ethylamine

Step 1: In Situ Isocyanate Generation

- Reactants : 2-Chloroaniline (1 eq) and triphosgene (0.35 eq).

- Conditions : THF, 0°C, under N₂.

- Yield : 90–95%.

Step 2: Urea Bond Formation

- Reactants : 2-(Pyrazol-1-yl)ethylamine (1 eq) and 2-chlorophenyl isocyanate (1.1 eq).

- Conditions : Dry THF, room temperature (12 h), catalytic DMAP.

- Yield : 82–85%.

Optimization and Yield Enhancement Strategies

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Pyrazole cyclocondensation | Ethanol, HCl, reflux | Microwaves (100 W, 150°C) | 78% → 92% |

| N-Alkylation solvent | DMF | Acetonitrile | 65% → 81% |

| Urea coupling catalyst | DMAP | HOBt/EDCl | 82% → 89% |

Analytical Characterization and Purity Control

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropyl), 3.82 (t, J = 6.4 Hz, 2H, CH₂NH), 4.56 (t, J = 6.4 Hz, 2H, CH₂N), 6.98–7.89 (m, 7H, aromatic).

- HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

- LC-MS : m/z 429.1 [M+H]⁺ (calc. 429.08).

Challenges and Alternative Routes

Regioselectivity in Pyrazole Synthesis

Competing formation of 3- vs. 5-thiophen-2-yl isomers necessitates careful control of electronic and steric factors. Use of bulky bases (e.g., LDA) favors the desired 3-substituted product.

Urea Coupling Side Reactions

Mitigation of biuret formation requires strict anhydrous conditions and sub-stoichiometric isocyanate.

Q & A

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea?

The synthesis typically involves sequential coupling reactions. A common approach is the reaction of a substituted isocyanate (e.g., 2-chlorophenyl isocyanate) with an amine-containing intermediate, such as 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine. This reaction is carried out in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Pyrazole ring formation may involve cyclocondensation of hydrazines with β-keto esters or ketones, as seen in analogous syntheses of thiophene-pyrazole hybrids .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and urea linkage integrity.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions, as demonstrated in structurally similar urea-thiadiazole hybrids .

- Infrared (IR) Spectroscopy: Identifies carbonyl (urea C=O) and aromatic C-H stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Selection: Use of K₂CO₃ as a base in nucleophilic substitutions enhances regioselectivity for pyrazole ring formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene reduces side reactions during reflux .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) separates urea derivatives from byproducts. Recrystallization from ethanol/water mixtures enhances purity .

Q. What strategies address contradictions in reported biological activity data for structurally related urea derivatives?

- Structure-Activity Relationship (SAR) Studies: Compare substituent effects; e.g., electron-withdrawing groups (Cl, CF₃) on the phenyl ring may enhance binding affinity, while bulky cyclopropyl groups could sterically hinder target interactions .

- Assay Standardization: Control variables like solvent (DMSO concentration) and cell line selection to minimize variability in IC₅₀ measurements. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can computational modeling predict the compound’s binding mode to biological targets?

- Molecular Docking: Use crystal structures of homologous targets (e.g., kinases or GPCRs) to simulate interactions between the urea carbonyl and key residues (e.g., Asp or Glu).

- Dynamic Simulations: MD simulations assess stability of the ligand-receptor complex, with emphasis on the cyclopropyl-thiophene moiety’s conformational flexibility .

Q. What analytical techniques differentiate degradation products under stressed storage conditions?

- Hyphenated Methods: LC-MS/MS identifies hydrolyzed urea fragments (e.g., aryl amines) or oxidized thiophene rings.

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor changes via HPLC with diode-array detection .

Q. How does the cyclopropyl group influence stability and pharmacokinetic properties compared to alkyl substituents?

- Metabolic Stability: Cyclopropyl’s ring strain may reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

- Solubility: The nonpolar cyclopropyl group lowers aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing the pyrazole-thiophene core?

- Stepwise Cyclization: First, synthesize 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole via cyclocondensation of thiophene-2-carboxaldehyde with cyclopropyl-substituted hydrazines under acidic conditions .

- Quality Control: Monitor reaction progress by TLC (Rf = 0.5 in 7:3 hexane/ethyl acetate) and isolate intermediates via vacuum distillation .

Q. How to resolve discrepancies in crystallographic data between similar urea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.